(S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride
Overview
Description
(S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a phenol group and a dimethylaminoethyl side chain, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-3-(1-(Dimethylamino)ethyl)phenol.
Reaction with Hydrochloric Acid: The phenol derivative is then reacted with hydrochloric acid to form the hydrochloride salt. This step is crucial for enhancing the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of various substituted phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Phenol Derivatives: Quinones and other oxidized compounds.
Reduced Amines: Various amine derivatives depending on the reducing agent used.
Substituted Phenols: A wide range of substituted phenol compounds.
Scientific Research Applications
(S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride has numerous applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of fine chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, leading to various biological effects. The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Dimethylaminoethyl chloride hydrochloride: This compound has a similar dimethylaminoethyl side chain but differs in its overall structure and applications.
2-(Dimethylamino)ethyl-beta-D-glucoside hydrochloride: This compound also contains a dimethylaminoethyl group but is structurally different due to the presence of a glucoside moiety.
Uniqueness
(S)-3-(1-(Dimethylamino)ethyl)phenol hydrochloride is unique due to its specific chiral configuration and the presence of both a phenol and a dimethylaminoethyl group. This combination of features makes it particularly valuable in medicinal chemistry and organic synthesis, where chiral intermediates are often required.
Properties
IUPAC Name |
3-[(1S)-1-(dimethylamino)ethyl]phenol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSDCAISHZHIRV-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)O)N(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00828221 | |
Record name | 3-[(1S)-1-(Dimethylamino)ethyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00828221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894079-56-2 | |
Record name | 3-[(1S)-1-(Dimethylamino)ethyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00828221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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